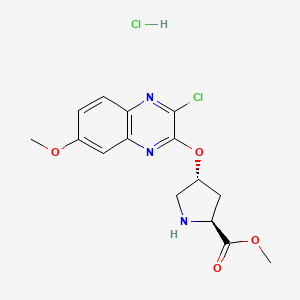

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride

Vue d'ensemble

Description

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is an organic compound featuring a unique quinoxaline and pyrrolidine combination

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride typically involves a multi-step reaction process:

Initial Quinoline Formation: : Starting from readily available aromatic amines, a quinoxaline ring is constructed through a condensation reaction with a diketone under acidic conditions.

Substitution Reaction: : The resultant quinoxaline is then chlorinated using reagents like phosphorus pentachloride (PCl5) to introduce the chlorine atom.

Methoxylation: : A methoxyl group is introduced through reaction with methanol in the presence of a strong base such as sodium hydride (NaH).

Pyrrolidine Ring Formation: : The pyrrolidine moiety is introduced by the reaction of an appropriate amine with the quinoxaline derivative under specific temperature and pressure conditions.

Esterification and Salt Formation: : The final methyl ester is formed, followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-efficiency. Large-scale reactors and continuous flow processes are often utilized to maintain consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation at the methoxy group, leading to the formation of an aldehyde or carboxylic acid.

Reduction: : Reduction at the chlorine-substituted quinoxaline can yield various hydrogenated derivatives.

Substitution: : The chlorine and methoxy groups can be targets for nucleophilic substitution, introducing a variety of functional groups depending on the reagents used.

Common Reagents and Conditions

Oxidation: : KMnO4, CrO3 under acidic conditions.

Reduction: : H2/Pd-C (Palladium on Carbon), NaBH4.

Substitution: : Sodium methoxide, Grignard reagents for specific group introduction.

Major Products Formed

Oxidation: : Formation of quinoxaline aldehydes and acids.

Reduction: : Hydrogenated quinoxalines.

Substitution: : Various substituted quinoxalines depending on the nucleophile used.

Applications De Recherche Scientifique

Antiplatelet Activity

Recent studies have indicated that compounds similar to methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride exhibit significant antiplatelet activity. The compound has been evaluated for its efficacy as a P2Y12 antagonist, which is crucial in preventing thrombotic events. Research shows that modifications in the chemical structure can enhance the potency and reduce the risk of bleeding associated with traditional antiplatelet therapies like clopidogrel .

Anticancer Properties

The quinoxaline moiety present in the compound suggests potential anticancer properties. Quinoxaline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Preliminary data indicate that methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine derivatives could be explored further as anticancer agents .

Case Study 1: Antiplatelet Efficacy

In a study published in PubMed, researchers tested a series of quinoxaline derivatives, including methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine compounds, for their ability to inhibit platelet aggregation. The results demonstrated that these compounds exhibited nanomolar potency, indicating their potential as effective antiplatelet agents with a favorable therapeutic window .

Case Study 2: Cancer Cell Line Studies

A separate investigation assessed the cytotoxic effects of methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine derivatives on human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability and promote apoptosis through the activation of specific apoptotic pathways. This suggests a promising avenue for further research into their use as chemotherapeutic agents .

Data Table: Summary of Key Findings

Mécanisme D'action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its mechanism of action often involves the inhibition of specific enzymatic pathways, disruption of DNA synthesis, and modulation of signal transduction processes. The unique structural features of the compound enable it to bind effectively to these molecular targets, leading to its diverse biological activities.

Comparaison Avec Des Composés Similaires

(2R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate

3-chloro-2-quinoxalinecarboxylic acid methyl ester

4-((7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylic acid

This compound’s unique methoxy and chloro substitutions on the quinoxaline ring significantly impact its reactivity and biological profile, providing a distinct advantage in specific research and industrial applications.

This detailed overview provides insights into the various aspects of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride, from its synthesis to its diverse applications. Got any questions on this? Let's dig deeper!

Activité Biologique

Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1361028-94-5

- Molecular Formula : C15H17ClN3O4

- Molecular Weight : 374.22 g/mol

- Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the quinoxaline moiety suggests potential activity as a kinase inhibitor, which could interfere with cancer cell proliferation and survival. In particular, quinoxaline derivatives are known for their roles in modulating pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties.

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Another investigation revealed that the compound modulated key signaling pathways such as PI3K/Akt and MAPK, leading to reduced cell viability and increased apoptosis .

- In Vivo Studies :

| Study Type | Cell Line/Model | Key Findings |

|---|---|---|

| In Vitro | MCF-7 (Breast) | Induced apoptosis; inhibited growth |

| In Vitro | A549 (Lung) | Modulated PI3K/Akt pathway; reduced viability |

| In Vivo | Mouse xenograft | Tumor size reduction; increased apoptosis |

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties.

- Mechanism :

- Research Findings :

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary toxicological studies indicate that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies .

Propriétés

IUPAC Name |

methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQRLLJPUMAMFD-KATIXKQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)O[C@@H]3C[C@H](NC3)C(=O)OC)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.